1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione
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Overview
Description
1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione is a complex organic compound featuring a piperazine ring, a chlorophenyl group, and an indoline-2,3-dione moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s antiviral, anti-inflammatory, anticancer, and other activities .
Pharmacokinetics
It’s known that the piperazine moiety, which is part of this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione typically involves multiple steps, starting with the formation of the piperazine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indoline-2,3-dione moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring or other functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl group or the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can involve hydrogen gas and a suitable catalyst.
Substitution reactions may use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets and pathways.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Comparison with Similar Compounds
1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can be compared with other similar compounds, such as:
Piperazine derivatives
Indole derivatives
Chlorophenyl-containing compounds
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
1-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMYQMHFMHHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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